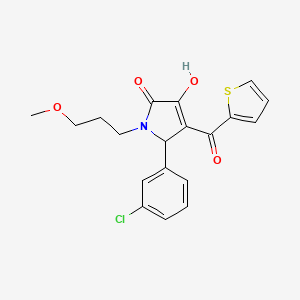![molecular formula C15H12FN3O2S B3989235 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3989235.png)
1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione, also known as leflunomide, is a medication that is commonly used to treat rheumatoid arthritis. It is an immunosuppressive drug that works by inhibiting the activity of certain immune cells in the body. In recent years, there has been a growing interest in the scientific research application of leflunomide due to its potential therapeutic benefits in various diseases.
Mecanismo De Acción
Leflunomide works by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione reduces the production of pyrimidine nucleotides, which are required for DNA synthesis and cell proliferation. This results in the inhibition of immune cell proliferation and activation, leading to immunosuppression.
Biochemical and Physiological Effects:
Leflunomide has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune disorders. Leflunomide has also been shown to inhibit the activity of T cells, B cells, and dendritic cells, which are all involved in the immune response. In addition, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been found to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione for lab experiments is its well-established synthesis method, which allows for the production of high-quality, pure product. In addition, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, one limitation of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione for lab experiments is its immunosuppressive effects, which may interfere with the immune response in experimental models.
Direcciones Futuras
There are a number of future directions for the scientific research application of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione. One area of interest is the development of combination therapies that include 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione for the treatment of cancer and autoimmune disorders. Another area of interest is the investigation of the potential use of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione in viral infections, such as COVID-19. In addition, there is ongoing research on the development of new analogs of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione with improved pharmacokinetic and pharmacodynamic properties.
Aplicaciones Científicas De Investigación
Leflunomide has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, autoimmune disorders, and viral infections. In cancer, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been found to inhibit tumor growth and metastasis through its immunosuppressive effects. In autoimmune disorders, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been shown to reduce inflammation and disease activity by inhibiting the activity of immune cells. In viral infections, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been found to inhibit viral replication and reduce viral load.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-9-6-7-17-15(18-9)22-12-8-13(20)19(14(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKNCVJBUWFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323044 | |
| Record name | 1-(4-fluorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
385393-07-7 | |
| Record name | 1-(4-fluorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-3,4,5-trimethoxybenzoate](/img/structure/B3989171.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3989174.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3989185.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3989193.png)
![2-{2-[(E)-2-phenylvinyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B3989198.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989206.png)
![1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3989209.png)
![7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3989214.png)
![ethyl 4-[(2,4-dimethylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3989218.png)



![N-{4-acetyl-5-[4-(benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3989259.png)